4-Cyclopropoxy-3-isopropyl-2-methylpyridine
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Overview
Description
4-CYCLOPROPOXY-2-METHYL-3-(PROPAN-2-YL)PYRIDINE is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol It is a pyridine derivative, characterized by the presence of a cyclopropoxy group, a methyl group, and an isopropyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CYCLOPROPOXY-2-METHYL-3-(PROPAN-2-YL)PYRIDINE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-3-(propan-2-yl)pyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the cyclopropoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-CYCLOPROPOXY-2-METHYL-3-(PROPAN-2-YL)PYRIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace the existing substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, and halides
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and substituted pyridine compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-CYCLOPROPOXY-2-METHYL-3-(PROPAN-2-YL)PYRIDINE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-CYCLOPROPOXY-2-METHYL-3-(PROPAN-2-YL)PYRIDINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-CYCLOPROPOXY-2-METHYL-4-(PROPAN-2-YL)PYRIDINE: Similar in structure but with different positioning of the substituents.
4-CYCLOPROPOXY-3-(PROPAN-2-YL)PYRIDINE: Lacks the methyl group at the 2-position.
Uniqueness
4-CYCLOPROPOXY-2-METHYL-3-(PROPAN-2-YL)PYRIDINE is unique due to its specific arrangement of substituents, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H17NO |
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Molecular Weight |
191.27 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-methyl-3-propan-2-ylpyridine |
InChI |
InChI=1S/C12H17NO/c1-8(2)12-9(3)13-7-6-11(12)14-10-4-5-10/h6-8,10H,4-5H2,1-3H3 |
InChI Key |
KSXPUIIPWPVFDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1C(C)C)OC2CC2 |
Origin of Product |
United States |
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